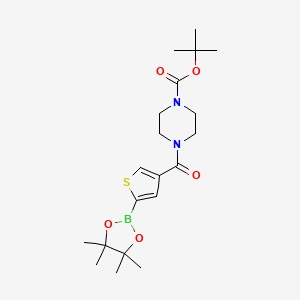![molecular formula C16H14N2OS2 B2451575 N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896348-05-3](/img/structure/B2451575.png)
N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, also known as MMB, is a novel compound with potential applications in scientific research. The compound belongs to the class of benzothiazole derivatives and has been synthesized using various methods.
科学的研究の応用
1. Supramolecular Gelators
N-(thiazol-2-yl) benzamide derivatives, which include compounds similar to N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, have been explored as new series of supramolecular gelators. Studies conducted by Yadav and Ballabh (2020) on such derivatives highlight their potential in creating stable gels with ethanol/water and methanol/water mixtures, emphasizing the role of methyl functionality and non-covalent interactions in gelation behavior (Yadav & Ballabh, 2020).
2. Anticancer Potential
Ravinaik et al. (2021) designed and synthesized a series of N-(thiazol-2-yl)benzamide derivatives, including structures akin to N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, and evaluated them for anticancer activity. Their findings indicated moderate to excellent anticancer efficacy against various cancer cell lines, suggesting the potential therapeutic role of these compounds (Ravinaik et al., 2021).
3. Antifungal Agents
Narayana et al. (2004) synthesized new derivatives of thiazol-2-yl benzamide, closely related to N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, and screened them for antifungal activity. Their research indicates the potential of these compounds as antifungal agents, providing a basis for further exploration in this area (Narayana et al., 2004).
4. Corrosion Inhibition
Rekha, Kannan, and Gnanavel (2016) investigated the use of N-(6-aminobenzo[d]thiazol-2-yl)benzamide, a compound similar in structure to N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, as a corrosion inhibitor for mild steel in acid media. Their findings suggest that such compounds can effectively inhibit corrosion, highlighting their potential industrial applications (Rekha, Kannan, & Gnanavel, 2016).
特性
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-3-8-13-14(9-10)21-16(17-13)18-15(19)11-4-6-12(20-2)7-5-11/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWECDBYDRFVOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2451495.png)




![furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2451503.png)





![4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B2451513.png)